N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-1H-indole-5-carboxamide
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Overview
Description
N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-1H-indole-5-carboxamide is a complex organic compound that integrates multiple functional groups, including a pyrrolidinone, pyridine, and indole moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-1H-indole-5-carboxamide typically involves multi-step organic synthesis. One common route includes:
Formation of the Pyrrolidinone Intermediate: The pyrrolidinone ring can be synthesized through the cyclization of γ-aminobutyric acid derivatives under acidic conditions.
Pyridine Derivative Synthesis: The pyridine moiety is often introduced via a nucleophilic substitution reaction, where a halogenated pyridine reacts with an appropriate nucleophile.
Indole Carboxamide Formation: The indole-5-carboxamide can be synthesized by reacting indole-5-carboxylic acid with an amine under dehydrating conditions, often using reagents like carbodiimides.
Coupling Reaction: The final step involves coupling the pyrrolidinone-pyridine intermediate with the indole-5-carboxamide using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route for scale-up. This includes:
Optimization of Reaction Conditions: Ensuring high yield and purity by adjusting temperature, solvent, and reaction time.
Catalysis: Using catalysts to increase reaction efficiency.
Purification: Employing techniques such as crystallization, chromatography, and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and pyridine rings, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the pyrrolidinone ring can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, where halogenated derivatives can be formed using reagents like N-bromosuccinimide.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Coupling Agents: EDCI, DCC (dicyclohexylcarbodiimide).
Bases: Triethylamine, pyridine.
Major Products
Oxidation Products: Oxidized derivatives of the indole and pyridine rings.
Reduction Products: Reduced forms of the pyrrolidinone ring.
Substitution Products: Halogenated pyridine derivatives.
Scientific Research Applications
N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-1H-indole-5-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive molecule with applications in enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-1H-indole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-1H-indole-3-carboxamide: Similar structure but with a different position of the carboxamide group.
N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-1H-indole-7-carboxamide: Variation in the position of the carboxamide group on the indole ring.
N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-1H-indole-5-sulfonamide: Sulfonamide group instead of carboxamide.
Uniqueness
N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-1H-indole-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile interactions with biological targets, making it a valuable compound in drug discovery and development.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
N-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]-1H-indole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2/c24-18-2-1-9-23(18)17-10-13(5-7-21-17)12-22-19(25)15-3-4-16-14(11-15)6-8-20-16/h3-8,10-11,20H,1-2,9,12H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUSGQMHYAIFOAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=NC=CC(=C2)CNC(=O)C3=CC4=C(C=C3)NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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